molecular formula C17H18BrN3O3 B2799814 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one CAS No. 2097933-95-2

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one

Cat. No. B2799814
CAS RN: 2097933-95-2
M. Wt: 392.253
InChI Key: ZAEGICDXQXJWQH-UHFFFAOYSA-N
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Description

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as BPP-1 and is a pyrrolidine-based derivative that has been synthesized for its biological activities.

Scientific Research Applications

Antiviral Activity

Research on 5-substituted-2,4-diaminopyrimidine derivatives demonstrates their potential in inhibiting retrovirus replication, including human immunodeficiency virus (HIV), suggesting that bromopyrimidine derivatives might be useful in developing antiretroviral drugs (Hocková et al., 2003).

Hydrogen-bonding Patterns

Studies on enaminones, including a compound closely related to the query molecule, have explored their hydrogen-bonding patterns, which are essential for designing molecules with desired chemical properties and biological activities (Balderson et al., 2007).

Conducting Polymers

Derivatives of pyrrolidin and related compounds have been investigated for their use in conducting polymers, which are critical for various electronic applications, including electrochromic devices and organic light-emitting diodes (Sotzing et al., 1996).

Antimicrobial Activity

The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their evaluation for antimicrobial activity against a range of bacteria highlight the potential of pyrrolidine derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).

properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-23-14-4-2-12(3-5-14)8-16(22)21-7-6-15(11-21)24-17-19-9-13(18)10-20-17/h2-5,9-10,15H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEGICDXQXJWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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